Carfilzomib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Carfilzomib Mechanism of Action in Proteasome Inhibition

Executive Summary

Carfilzomib represents a second-generation proteasome inhibitor that has transformed the treatment landscape for relapsed and refractory multiple myeloma through its irreversible, selective mechanism of proteasome inhibition. This tetrapeptide epoxyketone derivative forms morpholine ring adducts with the N-terminal threonine residues of proteasomal catalytic subunits, achieving potent and sustained suppression of proteasomal chymotrypsin-like activity. Unlike first-generation inhibitor bortezomib, this compound demonstrates minimal off-target effects and maintains efficacy in bortezomib-resistant models, contributing to its distinct safety and efficacy profiles. Current research focuses on novel formulation strategies including self-nanoemulsifying drug delivery systems (SNEDDS) to enable oral administration and overcome limitations of intravenous delivery. This technical review comprehensively examines the molecular pharmacology, experimental methodologies, and therapeutic implications of this compound's mechanism of action for research and clinical applications.

Drug Profile and Development History

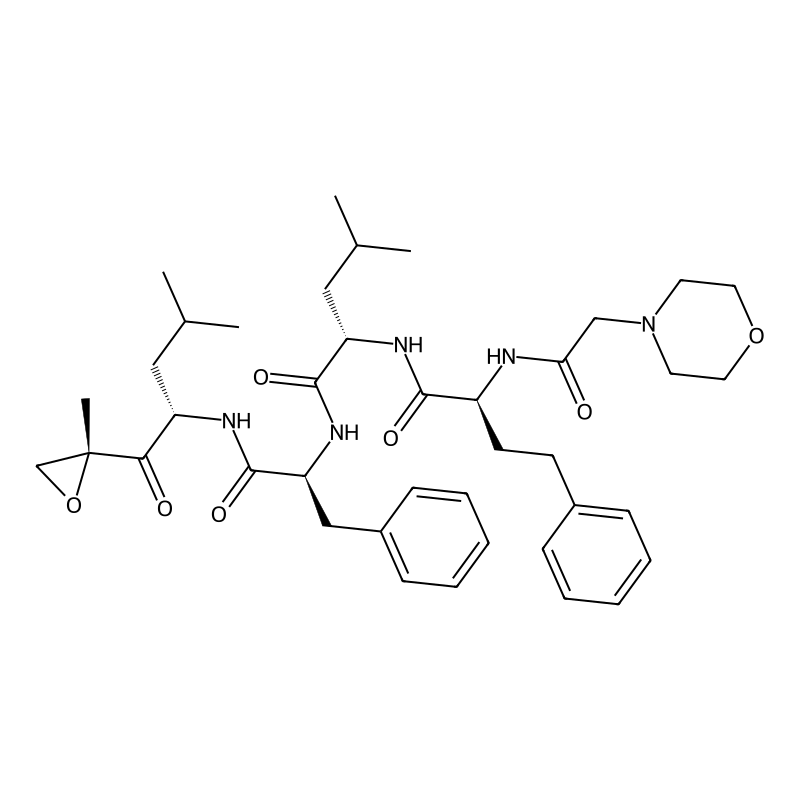

This compound (marketed as Kyprolis) is a modified tetrapeptide epoxyketone that functions as a selective, irreversible proteasome inhibitor. Its chemical structure (C₄₀H₅₇N₅O₇) features a peptide backbone responsible for targeted binding to proteasomal subunits and an epoxyketone pharmacophore that mediates irreversible inhibition through a unique dual covalent adduct formation. With a molecular weight of 719.924 g·mol⁻¹, this compound demonstrates high protein binding (97%) and a short plasma half-life of less than 1 hour, necessitating specific dosing strategies to maintain therapeutic efficacy [1] [2].

Table 1: this compound Pharmaceutical Profile

| Parameter | Specification | Reference |

|---|---|---|

| Chemical Class | Tetrapeptide epoxyketone | [2] |

| Molecular Formula | C₄₀H₅₇N₅O₇ | [1] |

| Molecular Weight | 719.924 g·mol⁻¹ | [2] |

| Mechanism | Irreversible proteasome inhibition | [3] [4] |

| Primary Target | β5 subunit of 20S proteasome | [3] [1] |

| Specificity | Selective for chymotrypsin-like activity | [4] |

| Protein Binding | 97% | [1] |

| Plasma Half-Life | <1 hour | [1] |

| Clearance | 151-263 L/hour (extrahepatic) | [1] |

The development trajectory of this compound began with the discovery of epoxomicin, a natural product identified by Craig Crews' laboratory at Yale University as a potent proteasome inhibitor. Through systematic structure-activity relationship studies, researchers developed YU-101, a tetrapeptide epoxyketone with improved potency but limited aqueous solubility. The subsequent incorporation of an N-terminal morpholine group dramatically enhanced solubility (over 1000-fold increase) while maintaining potent proteasome inhibition, yielding the final clinical compound this compound [4] [2]. The structural evolution from the natural product epoxomicin to this compound exemplifies rational drug design strategies to optimize both pharmacological activity and pharmaceutical properties.

The clinical development of this compound progressed rapidly following its acquisition by Onyx Pharmaceuticals. The drug received initial FDA approval in 2012 based on response rates in heavily pretreated multiple myeloma patients, with subsequent confirmatory trials demonstrating overall survival benefits that expanded its therapeutic indications [2]. This compound is now approved in multiple combinations for relapsed or refractory multiple myeloma, representing a cornerstone therapy in the management of this challenging hematologic malignancy.

Proteasome Biology and Therapeutic Targeting

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway (UPP) serves as the primary mechanism for controlled intracellular protein degradation in eukaryotic cells, regulating essential cellular processes including cell cycle progression, apoptosis, and stress response [3]. This sophisticated proteolytic system functions through a coordinated three-step process:

- Polyubiquitination: Target proteins are marked for degradation through the covalent attachment of ubiquitin chains by a cascade of E1 (activating), E2 (conjugating), and E3 (ligating) enzymes

- Deubiquitination: Upon recognition by the proteasome, regulatory particles remove ubiquitin chains for recycling

- Proteolytic degradation: The tagged protein is unfolded and translocated into the proteolytic core chamber for degradation into small peptides [3]

The 26S proteasome constitutes the central protease complex within this pathway, consisting of a 20S core particle that contains the proteolytic active sites and a 19S regulatory particle that recognizes ubiquitinated proteins, removes ubiquitin chains, and initiates unfolding and translocation into the catalytic core [3]. The critical role of the UPP in maintaining cellular protein homeostasis makes it a particularly attractive target in cancer cells, which often exhibit heightened dependence on proteasomal function due to increased protein synthesis and accumulation of misfolded proteins.

Proteasome Structure and Function

The 20S core proteasome exhibits a barrel-like architecture composed of four stacked heptameric rings arranged in αββα configuration. The outer α-rings provide structural support and regulate substrate entry, while the inner β-rings contain the proteolytic active sites. In constitutive proteasomes, three of the seven β-subunits possess catalytic activity:

- β5 subunit: Exhibits chymotrypsin-like activity and cleaves after hydrophobic residues

- β2 subunit: Demonstrates trypsin-like activity and cleaves after basic residues

- β1 subunit: Displays caspase-like activity and cleaves after acidic residues [3]

The immunoproteasome, an alternative form expressed predominantly in hematopoietic cells, contains substituted catalytic subunits (β5i/LMP7, β2i/MECL1, and β1i/LMP2) that optimize antigen processing for MHC class I presentation [3]. Malignant plasma cells in multiple myeloma demonstrate particular vulnerability to proteasome inhibition due to their high rate of immunoglobulin production, which creates substantial endoplasmic reticulum stress and dependence on proteasomal function to manage protein load [3]. This differential susceptibility between normal and malignant cells provides the therapeutic window exploited by proteasome inhibitors like this compound.

Ubiquitin-Proteasome Pathway: Sequential process of targeted protein degradation.

Molecular Mechanism of this compound

Irreversible Binding to Proteasomal Subunits

This compound exerts its primary inhibitory effect through irreversible covalent binding to the N-terminal threonine residues within the active sites of proteasomal catalytic subunits. The molecular architecture of this compound enables this specific interaction through two critical structural components:

- Peptide backbone: Composed of four amino acid residues that mediate selective recognition and binding to the substrate pockets of proteasomal β-subunits

- Epoxyketone pharmacophore: Positioned at the C-terminus, this reactive group forms dual covalent bonds with the catalytic threonine residue [4]

The inhibition mechanism proceeds through a concerted nucleophilic attack in which both the hydroxyl group (Thr1Oγ) and primary amine (Thr1N) of the catalytic threonine residue engage the epoxyketone functionality, resulting in formation of a stable morpholine ring adduct that permanently inactivates the catalytic site [4]. This dual covalent adduction mechanism is unique to the proteasome among cellular proteases, as serine and cysteine proteases lack the appropriately positioned nucleophilic groups necessary for morpholine ring formation, accounting for this compound's exceptional selectivity for proteasomal targets.

Crystallographic analyses of this compound bound to the 20S proteasome reveal an extensive network of specific molecular interactions that stabilize the inhibitor-enzyme complex beyond the covalent morpholine adduct. Key interactions include:

- Hydrogen bonding between the peptide backbone of this compound and Gly47O, Thr21O, and Thr21N of the proteasome

- Water-mediated hydrogen bonds with Ala49N and Ala50N

- Optimal occupation of the S1, S2, S3, and S4 substrate pockets by the peptide side chains of this compound [4]

These specific interactions facilitate the remarkable subunit selectivity of this compound, which preferentially targets the chymotrypsin-like activity of the β5 subunit at therapeutic concentrations, with secondary inhibition of β1 (caspase-like) and β2 (trypsin-like) activities only occurring at substantially higher drug concentrations [1].

Structural Determinants of Selectivity and Potency

The structural composition of this compound's peptide backbone plays a critical role in determining its exceptional specificity for proteasomal targets. The incorporation of hydrophobic amino acids at strategic positions within the tetrapeptide sequence mediates high-affinity binding to the substrate pockets flanking the catalytic threonine of the β5 subunit:

- P1 position: A leucine residue occupies the S1 pocket that preferentially accommodates hydrophobic side chains

- P2 position: A phenylalanine residue interacts with the S2 pocket

- P3 position: A leucine residue engages the S3 pocket

- P4 position: An N-terminal morpholine group extends into the S4 pocket and dramatically enhances aqueous solubility [4]

This strategic arrangement of hydrophobic residues enables this compound to achieve nanomolar potency against the chymotrypsin-like activity of the proteasome while exhibiting minimal cross-reactivity with other protease classes. The irreversible nature of this compound's inhibition mechanism distinguishes it fundamentally from the reversible binding exhibited by bortezomib, necessitating new protein synthesis to restore proteasomal activity following this compound treatment [4]. This pharmacological difference underlies the sustained proteasome inhibition observed with this compound despite its rapid plasma clearance and may contribute to its efficacy in bortezomib-resistant disease settings.

This compound Binding Mechanism: Irreversible proteasome inhibition via morpholine ring formation.

Cellular Consequences and Antineoplastic Effects

Key Pathways Activated by Proteasome Inhibition

The primary molecular consequence of proteasome inhibition by this compound is the accumulation of polyubiquitinated proteins that would normally undergo regulated degradation. This disruption of protein homeostasis triggers multiple interconnected stress response pathways that collectively induce cell cycle arrest and apoptosis in susceptible malignant cells:

- Unfolded Protein Response (UPR): Accumulation of misfolded proteins in the endoplasmic reticulum activates the UPR, which transitions from adaptive to pro-apoptotic signaling under sustained proteasome inhibition

- Nuclear Factor-κB (NF-κB) Modulation: Stabilization of inhibitor of κB (IκB) proteins limits nuclear translocation of NF-κB, dampening expression of anti-apoptotic genes

- Cell Cycle Disruption: Impaired degradation of cyclin-dependent kinase inhibitors (e.g., p21, p27) and tumor suppressor proteins (e.g., p53) leads to cell cycle arrest

- Apoptosis Induction: Altered balance between pro-apoptotic and anti-apoptotic Bcl-2 family members promotes mitochondrial outer membrane permeabilization and caspase activation [3] [5]

In multiple myeloma cells, these pathways converge to overcome intrinsic resistance mechanisms and initiate programmed cell death. The particular susceptibility of myeloma cells to proteasome inhibition stems from their high rate of immunoglobulin synthesis, which creates substantial endoplasmic reticulum stress and dependence on efficient proteasomal function to maintain protein homeostasis [3].

Additional Antimyeloma Mechanisms

Beyond these core pathways, this compound exerts several pleiotropic effects that contribute to its clinical efficacy in multiple myeloma:

- Bone Microenvironment Modulation: this compound inhibits osteoclast function while potentially enhancing osteoblast activity, thereby modifying the bone marrow microenvironment to create a less favorable niche for myeloma cell survival and proliferation [5]

- Immunogenic Cell Death: Treatment with this compound induces surface expression of damage-associated molecular patterns on myeloma cells, enhancing their recognition and elimination by immune effector cells including natural killer cells [5]

- Synergistic Drug Interactions: this compound demonstrates particularly strong synergistic activity when combined with immunomodulatory agents like lenalidomide, potentially through enhanced caspase activation and coordinated targeting of NF-κB and IRF4 signaling pathways [5]

These complementary mechanisms collectively contribute to the robust clinical activity of this compound-based combination regimens in multiple myeloma, even in patients who have developed resistance to other therapeutic agents.

Table 2: Cellular Consequences of Proteasome Inhibition by this compound

| Pathway Affected | Key Molecular Events | Downstream Effects |

|---|---|---|

| Protein Homeostasis | Polyubiquitinated protein accumulation, ER stress | Unfolded protein response, apoptosis |

| Cell Cycle Regulation | Stabilization of p21, p27, p53 | G1/S and G2/M phase arrest |

| Apoptotic Signaling | JNK activation, anti-apoptotic protein downregulation | Mitochondrial permeabilization, caspase activation |

| NF-κB Pathway | IκB stabilization, reduced NF-κB nuclear translocation | Decreased expression of anti-apoptotic genes |

| Bone Microenvironment | Inhibition of RANKL signaling, osteoclast dysfunction | Reduced bone resorption, compromised niche support |

Experimental Assessment and Methodologies

Quantifying Proteasome Inhibition

Comprehensive assessment of this compound activity requires multiple complementary experimental approaches to characterize both the extent and functional consequences of proteasome inhibition. Key methodologies include:

- Proteasome Activity Assays: Fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) enable quantification of proteasome inhibition in cell lysates and intact cells following this compound treatment

- Immunoblot Analysis: Detection of polyubiquitinated protein accumulation provides indirect evidence of proteasome inhibition, while analysis of specific protein substrates (e.g., IκBα, NOXA, p27) confirms functional consequences

- Cellular Viability Assays: Standard measures including MTT, XTT, or ATP-based assays quantify the antiproliferative and cytotoxic effects of this compound across multiple myeloma cell lines

- Apoptosis Assessment: Annexin V staining, caspase activation assays, and mitochondrial membrane potential measurements characterize the cell death pathways engaged by this compound treatment [6] [7]

Advanced techniques including activity-based probes that covalently label active proteasomal subunits enable precise assessment of subunit-specific inhibition profiles and facilitate evaluation of novel this compound analogs with potentially improved selectivity [4]. These probes have revealed important insights regarding differential subunit sensitivity between constitutive proteasomes and immunoproteasomes, information that may guide future drug development efforts.

Formulation Optimization Strategies

Recent research has focused on addressing pharmacological limitations of current this compound formulations, particularly their requirement for intravenous administration and short plasma half-life. The development of a self-nanoemulsifying drug delivery system (SNEDDS) represents a promising approach to enable oral this compound administration:

- Formulation Design: SNEDDS formulations incorporate this compound within lipid-based nanoemulsions that spontaneously form fine oil-in-water nanodroplets upon aqueous dilution

- Enhanced Bioavailability: The nanoemulsion structure protects this compound from enzymatic and chemical degradation in the gastrointestinal tract while promoting intestinal absorption through multiple mechanisms

- P-gp Inhibition: Excipients within the SNEDDS formulation inhibit intestinal P-glycoprotein efflux transport, significantly enhancing this compound absorption

- Improved Cellular Uptake: The optimized formulation demonstrates significantly increased cellular uptake and enhanced proteasome inhibition in cancer cells compared to unformulated this compound [6] [7]

This innovative formulation approach maintained the potent proteasome inhibition characteristic of this compound while overcoming significant delivery challenges, potentially expanding future therapeutic applications through more convenient administration routes.

Table 3: Experimental Methods for Assessing this compound Activity

| Method Category | Specific Techniques | Key Readouts | References |

|---|---|---|---|

| Proteasome Inhibition | Fluorogenic substrate assays, Activity-based probes | Chymotrypsin-like activity inhibition, Subunit selectivity | [1] [4] |

| Cell Viability | MTT/XTT assays, ATP quantification | IC₅₀ values, Growth inhibition | [6] [7] |

| Apoptosis Detection | Annexin V staining, Caspase activity assays | Apoptotic population percentage, Caspase cleavage | [6] [7] |

| Pathway Analysis | Western blotting, Gene expression profiling | Ubiquitinated proteins, Stress response markers | [3] [5] |

| Formulation Assessment | Cellular uptake studies, Permeability assays | Bioavailability, Membrane transport | [6] [7] |

Therapeutic Implications and Clinical Translation

Clinical Applications and Efficacy

This compound has received regulatory approval for the treatment of relapsed or refractory multiple myeloma in various combination regimens, demonstrating substantial improvement in patient outcomes. Key clinical trial findings include:

- Single-Agent Activity: In heavily pretreated patients, single-agent this compound achieved an overall response rate of 22.9% with a median duration of response of 7.8 months, leading to its initial FDA approval [2]

- Combination Regimens: The ASPIRE trial demonstrated that this compound in combination with lenalidomide and dexamethasone (KRd) significantly improved progression-free survival (median 26.3 vs 17.6 months) and overall survival (median 48.3 vs 40.4 months) compared to lenalidomide and dexamethasone alone in relapsed multiple myeloma [2]

- Frontline Applications: In newly diagnosed multiple myeloma, this compound-based combinations with immunomodulatory drugs have achieved remarkably deep responses, including high rates of minimal residual disease negativity, translating to extended progression-free and overall survival [5]

The efficacy of this compound extends across various patient subgroups, including those with high-risk cytogenetic features and elderly patients, although specific safety considerations apply to special populations. The drug's ability to overcome resistance to bortezomib, the first-generation proteasome inhibitor, represents a particularly valuable clinical attribute that expands therapeutic options for patients with advanced disease [3] [5].

Safety Considerations and Management

The safety profile of this compound reflects its mechanism of action and requires appropriate monitoring and management strategies:

- Cardiac Toxicities: New onset or worsening of pre-existing cardiac failure, including congestive heart failure and decreased ejection fraction, have been observed and necessitate regular cardiac assessment, particularly in patients with pre-existing cardiac risk factors [8]

- Renal Implications: Cases of acute renal failure have been reported, more frequently in patients with advanced relapsed and refractory disease, requiring regular monitoring of renal function with appropriate dose adjustments [8]

- Hematological Effects: Thrombocytopenia represents a common dose-limiting toxicity, with characteristic cyclical reduction and recovery of platelet counts that typically return to baseline by the start of each treatment cycle [8] [1]

- Pulmonary Complications: Rare but serious pulmonary toxicities including acute respiratory distress syndrome and pulmonary arterial hypertension have been reported, requiring prompt evaluation of new or worsening respiratory symptoms [8]

Appropriate patient selection, careful monitoring, and proactive management of adverse events enable the safe administration of this compound while maximizing its therapeutic potential. The distinct safety profile of this compound, particularly its reduced incidence of peripheral neuropathy compared to bortezomib, represents a significant advance in the proteasome inhibitor class and may influence treatment selection for individual patients [3] [2].

Conclusion and Future Directions

This compound represents a significant advancement in proteasome inhibitor therapy through its irreversible inhibition mechanism and improved selectivity profile compared to first-generation agents. The detailed understanding of its molecular interactions with the 20S proteasome has informed both current clinical applications and ongoing drug development efforts. Future research directions include:

- Novel Formulation Strategies: Approaches such as the self-nanoemulsifying drug delivery system may enable oral administration and improved bioavailability, potentially expanding therapeutic applications

- Expanded Combination Regimens: Ongoing clinical trials continue to evaluate this compound in combination with emerging therapeutic classes, particularly monoclonal antibodies and immunotherapeutic agents

- Biomarker Development: Identification of predictive biomarkers may enhance patient selection and optimize treatment outcomes through personalized therapeutic approaches

- Next-Generation Inhibitors: Structural insights from this compound's mechanism continue to inform the design of novel proteasome inhibitors with potentially improved pharmacological properties

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound: A Promising Proteasome Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound with immunomodulatory drugs for the ... - Nature [nature.com]

- 6. Increased cellular uptake and proteasome inhibition of ... [sciencedirect.com]

- 7. Increased cellular uptake and proteasome inhibition of ... [pubmed.ncbi.nlm.nih.gov]

- 8. KYPROLIS® (this compound) Mechanism of Action (MOA) [kyprolis-hcp.com]

Comprehensive Technical Guide: Irreversible Proteasome Inhibitors Targeting Chymotrypsin-like Activity

Introduction to Proteasome Biology and Chymotrypsin-like Activity

The 26S proteasome serves as the central executioner of the ubiquitin-proteasome pathway (UPS), responsible for the controlled degradation of the majority of intracellular proteins in eukaryotic cells. This degradation machinery is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and regulatory proteins, thereby influencing critical processes including cell cycle progression, apoptosis, and stress response [1].

The proteolytic core of the proteasome, the 20S core particle, houses three distinct pairs of catalytic active sites, each with different substrate preferences:

- β5 subunits exhibiting Chymotrypsin-like (CT-L) activity, cleaving after hydrophobic residues

- β2 subunits exhibiting Trypsin-like (T-L) activity, cleaving after basic residues

- β1 subunits exhibiting Caspase-like (C-L) activity, cleaving after acidic residues [1]

Among these activities, the chymotrypsin-like activity of the β5 subunit has been established as the most critical for overall protein degradation rates and cell viability. Inhibition of this activity effectively disrupts cellular proteostasis, making it a prime therapeutic target for anticancer agents, particularly in hematological malignancies where cells experience high protetostatic stress [1] [2].

Irreversible Proteasome Inhibitors: Chemical Structures and Mechanisms

Irreversible proteasome inhibitors form permanent covalent bonds with the catalytic N-terminal threonine residues of proteasome active sites. The table below summarizes key irreversible inhibitors and their targeting characteristics:

Table 1: Key Irreversible Proteasome Inhibitors Targeting Chymotrypsin-like Activity

| Inhibitor | Chemical Class | Primary Target(s) | Clinical Status | Key Characteristics |

|---|---|---|---|---|

| Carfilzomib (PR-171) | Epoxyketone | β5c/β5i (CT-L) | Approved for multiple myeloma | Irreversible; greater selectivity for CT-L vs. bortezomib; minimal off-target effects [3] |

| ONX-0912 (PR-047) | Epoxyketone | β5c/β5i (CT-L) | Investigational | Oral bioavailability; inhibits both c20S and i20S CT-L activity [4] |

| Ixazomib | Boronate | β5c/β5i (CT-L) | Approved for multiple myeloma | Reversible mechanism; included for comparison [5] |

| Marizomib | β-Lactone | Multiple active sites | Clinical trials | Pan-proteasome inhibitor; irreversible binding [1] |

Chemical Mechanisms and Specificity

The epoxyketone-based inhibitors (e.g., this compound, ONX-0912) demonstrate exquisite specificity for the proteasome through a unique dual-ring formation mechanism. They react with both the nucleophilic hydroxyl group and the primary amine of the catalytic N-terminal threonine, forming a morpholino ring structure [1]. This mechanism capitalizes on the proteasome's unique catalytic mechanism, minimizing off-target effects on other protease families.

Peptide epoxyketones provide an ideal scaffold for developing site-specific inhibitors because their amino acid side chains can be rationally designed to fit into specific binding pockets of the target active site. This allows for fine-tuning of selectivity between the chymotrypsin-like, trypsin-like, and caspase-like sites [1].

Experimental Protocols for Assessing Inhibitor Activity

Measuring Proteasome Inhibitory Activity In Vitro

Protocol: Proteasome Activity Assay in Cell Homogenates [5] [6]

Preparation of Whole-Cell Homogenates:

- Homogenize frozen tissue or cell pellets in lysis buffer (e.g., 20mM Tris pH 8.0, 5mM EDTA)

- Centrifuge at 10,000 × g for 10 minutes at 4°C

- Collect supernatant for immediate assay or store at -80°C

Chymotrypsin-like Activity Measurement:

- Use fluorogenic substrates specific for CT-L activity (e.g., Suc-LLVY-AMC)

- Prepare reaction mixture containing homogenate, assay buffer, and substrate

- Incubate at 37°C and measure fluorescence (excitation 380 nm/emission 460 nm) over time

- Calculate activity as fluorescence units/minute/mg protein

Data Analysis:

- Express results as percentage of control activity

- Determine IC₅₀ values using non-linear regression analysis of inhibitor concentration-response curves

Assessing Cellular Proteasome Inhibition

Protocol: Cellular Proteasome Inhibition and Apoptosis Assay [4]

Cell Treatment:

- Culture target cells (e.g., hematologic malignancy cells) in appropriate medium

- Treat with serial dilutions of proteasome inhibitor for 1-24 hours

- Include vehicle control and reference inhibitor (e.g., bortezomib) as comparators

Assessment of Cytotoxicity:

- Perform MTT assay after 48-72 hours of treatment to measure metabolic activity

- Alternatively, measure [³H]-thymidine incorporation to assess DNA synthesis

- Calculate IC₅₀ values for growth inhibition

Apoptosis Detection:

- Analyze DNA fragmentation using Cell Death Detection ELISA

- Perform Western blotting for caspase-3, -8, -9, and PARP cleavage

- Use flow cytometry with Annexin V/PI staining for quantitative apoptosis assessment

In Vivo Proteasome Inhibition Models

Protocol: Animal Efficacy Studies [3] [4]

Xenograft Models:

- Implant human tumor cells (e.g., multiple myeloma, Waldenström macroglobulinemia) into immunodeficient mice

- Randomize animals when tumors reach predetermined volume (e.g., 100-200 mm³)

Drug Administration:

Endpoint Assessment:

- Monitor tumor volume regularly by caliper measurement

- Assess proteasome inhibition in tissues (tumor, blood, organs) using activity assays

- Evaluate toxicity via body weight monitoring, hematological parameters, and histological examination

Signaling Pathways and Cellular Consequences

The inhibition of proteasome chymotrypsin-like activity triggers complex cellular responses that contribute to both efficacy and potential resistance mechanisms. The diagram below illustrates the key pathways affected:

Figure 1: Key Signaling Pathways Activated by Proteasome Chymotrypsin-like Activity Inhibition

Key Pathway Components

Unfolded Protein Response (UPR) and ER Stress: Accumulation of misfolded proteins triggers ER stress, leading to UPR activation through PERK, ATF6, and IRE1 pathways, ultimately inducing apoptosis through CHOP activation [4] [2].

NF-κB Pathway Inhibition: Proteasome inhibition prevents IκB degradation, sequestering NF-κB in the cytoplasm and inhibiting transcription of anti-apoptotic genes [4].

JNK Pathway Activation: Cellular stress from protein accumulation activates JNK signaling, promoting pro-apoptotic signaling pathways [4].

NRF1-Mediated Bounce-Back Response: A key resistance mechanism where proteasome inhibition activates NRF1 transcription factor, leading to increased proteasome subunit expression and restoration of proteasome activity [2].

Quantitative Data and Comparative Efficacy

Table 2: Quantitative Efficacy Data of Irreversible Proteasome Inhibitors

| Inhibitor | Cellular IC₅₀ (CT-L Inhibition) | In Vivo Efficacy (Xenograft Models) | Key Molecular Effects |

|---|---|---|---|

| This compound | Low nM range [3] | Strong antitumor response in hematologic malignancy models; superior to bortezomib on intensive schedules [3] | Accumulation of proteasome substrates; induction of cell cycle arrest and/or apoptosis [3] |

| ONX-0912 | Effective at 10-100 nM in WM cells [4] | Synergistic activity with bortezomib; inhibition of BM-derived IL-6 and IGF-1 secretion [4] | JNK activation; NF-κB inhibition; caspase cleavage; UPR initiation [4] |

| Ixazomib | 0.10 μmol/L in cardiac ischemia models [5] | Significant infarct size reduction in myocardial ischemia; preserved mitochondrial function [5] [6] | Prevention of RyR2 degradation; mitofusin-2 preservation; cytochrome c release blockade [5] |

Tissue Distribution and Proteasome Inhibition Kinetics

PR-171 (this compound) demonstrates favorable tissue distribution characteristics with dose-dependent inhibition of chymotrypsin-like activity observed in all tissues examined except the brain [3]. The compound is well tolerated when administered for 2-5 consecutive days at doses resulting in >80% proteasome inhibition in blood and most tissues [3].

ONX-0912 effectively inhibits both constitutive proteasome and immunoproteasome chymotrypsin-like activities, with particular efficacy in hematologic malignancies exhibiting high immunoproteasome expression [4].

Research Applications and Therapeutic Potential

Oncological Applications

The primary application of irreversible proteasome inhibitors remains in hematological malignancies, where they exploit the heightened dependence of malignant cells on proteostasis:

Multiple Myeloma: this compound approval for relapsed/refractory disease demonstrates the clinical validation of irreversible proteasome inhibition [3] [2].

Waldenström Macroglobulinemia: ONX-0912 shows significant efficacy in primary WM cells, which express higher levels of immunoproteasome compared to constitutive proteasome [4].

Combination Therapies: Synergistic approaches combining proteasome inhibitors with agents that target complementary pathways (HSF1 activation, autophagy, aggresome formation) show promise for overcoming resistance [2].

Non-Oncological Applications

Emerging research indicates potential applications beyond oncology:

Cardioprotection: Ixazomib demonstrates significant protective effects in myocardial ischemia models, preserving mitochondrial function and preventing RyR2 degradation [5] [6].

Autoimmune Diseases: Selective immunoproteasome inhibitors (e.g., ONX-0914, KZR-616) show promise in autoimmune conditions by modulating T-cell activation and cytokine production [1].

Conclusion and Future Directions

Irreversible proteasome inhibitors targeting chymotrypsin-like activity represent a validated therapeutic strategy with established efficacy in hematologic malignancies and emerging potential in other disease contexts. The epoxyketone chemotype exemplified by this compound and ONX-0912 offers advantages in selectivity and permanence of inhibition, though resistance mechanisms including the NRF1-mediated bounce-back response present challenges for long-term efficacy.

Future development should focus on:

- Next-generation inhibitors with improved pharmacokinetic properties and tissue targeting

- Rational combination therapies addressing compensatory resistance mechanisms

- Expansion into non-oncological indications where proteostasis modulation may provide therapeutic benefit

- Biomarker development to identify patient populations most likely to respond to therapy

References

- 1. Site-Specific Proteasome Inhibitors [mdpi.com]

- 2. Impact of proteostasis workload on sensitivity to proteasome ... [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of PR-171, a novel irreversible inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of chymotrypsin-like activity of the ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of chymotrypsin-like activity of the proteasome by ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of chymotrypsin-like activity of the proteasome by ... [journals.plos.org]

Carfilzomib in vitro cytotoxicity cancer cell lines

Carfilzomib Cytotoxicity in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Experimental Context | Citation |

|---|---|---|---|---|

| Breast Cancer | MCF7 | 19.4 nM | 72-hour treatment [1] | |

| T-47D | 76.5 nM | 72-hour treatment [1] | ||

| MDA-MB-361 | 6.34 nM | 72-hour treatment [1] | ||

| HCC1954 | 14.8 nM | 72-hour treatment [1] | ||

| MDA-MB-468 | 11.9 nM | 72-hour treatment [1] | ||

| MDA-MB-231 | 18.8 nM | 72-hour treatment [1] | ||

| BT-549 | 9.4 nM | 72-hour treatment [1] | ||

| Infant KMT2A-r ALL | PER-045 | 6.0 nM | 72-hour resazurin assay [2] | |

| PER-024 | 9.2 nM | 72-hour resazurin assay [2] | ||

| PER-074 | 15.8 nM | 72-hour resazurin assay [2] | ||

| PER-088 | 8.1 nM | 72-hour resazurin assay [2] | ||

| NSCLC | A549 | 625 nM | 2-hour treatment, 48-hour drug-free medium [3] | |

| H460 | 706 nM | 2-hour treatment, 48-hour drug-free medium [3] | ||

| H157 | 126 nM | 2-hour treatment, 48-hour drug-free medium [3] | ||

| H1703 | 85 nM | 2-hour treatment, 48-hour drug-free medium [3] |

Key Experimental Protocols

The cytotoxicity data is generated through standardized, robust in vitro methods.

- Cell Viability Assays: The most common method is the MTT assay or similar (e.g., resazurin/Alamar Blue assay). Cells in logarithmic growth are treated with a concentration gradient of this compound for a set period (often 72 hours). The reagent is added, and metabolic activity is measured via absorbance or fluorescence to determine the percentage of viable cells and calculate IC50 values [1] [2].

- Colony Formation Assay (Clonogenic Assay): This tests long-term proliferative potential. Cells are treated with this compound for a shorter period (e.g., 72 hours), then re-cultured in drug-free medium for 1-2 weeks. Colonies are stained and counted to assess the drug's ability to irreversibly inhibit proliferation and survive long-term [1].

- Soft Agar Assay: This evaluates anchorage-independent growth, a hallmark of transformation. Cells are suspended in a semi-solid soft agar medium containing this compound and cultured for about three weeks. The number of colonies formed is counted to assess the drug's effect on tumorigenic potential [1].

- Apoptosis Analysis:

- Western Blotting: Treated cells are harvested, and proteins are extracted. Membranes are probed with antibodies against cleaved forms of PARP, Caspase-3, and Caspase-7 to detect key markers of apoptosis execution [1].

- Flow Cytometry: This is used to quantify the percentage of apoptotic cells after treatment, often using Annexin V/propidium iodide staining to detect early and late apoptotic events [1].

Synergistic Combinations & Resistance Overcoming

A key research focus is combining this compound with other agents to enhance efficacy.

- Synergy with Chemotherapy: this compound shows in vitro synergy with conventional agents. In infant ALL cell lines, synergy was observed with vincristine, daunorubicin, dexamethasone, L-asparaginase, and 4-hydroperoxycyclophosphamide (an active form of cyclophosphamide) [2]. In breast cancer, it sensitizes cells to doxorubicin by enhancing JNK phosphorylation and inhibiting DOX-induced NF-κB activation [1].

- Superiority over Bortezomib: this compound is more cytotoxic than bortezomib in NSCLC cell lines and overcomes bortezomib resistance in multiple myeloma models. Its irreversible binding and specificity for the proteasome are key to this effect [4] [3].

- Novel Synergistic Partners: The combination of this compound with the HIV protease inhibitor nelfinavir is highly synergistic in NSCLC. Nelfinavir increases intracellular concentrations of this compound by inhibiting multidrug resistance (MDR) protein efflux pumps, leading to enhanced proteotoxicity and apoptosis [3].

Mechanism of Cytotoxicity

This compound's potent cytotoxicity stems from its specific and irreversible inhibition of the proteasome, disrupting multiple cellular processes. The following diagram illustrates the key signaling pathways involved.

The core mechanism involves:

- Proteasome Inhibition: this compound irreversibly binds to the chymotrypsin-like (β5) subunit of the 20S proteasome, leading to the accumulation of poly-ubiquitinated proteins and proteotoxic stress [4].

- Apoptosis Induction: This stress triggers the Unfolded Protein Response (UPR) and JNK phosphorylation, culminating in mitochondrial apoptosis with cytochrome c release and activation of executioner caspases (Caspase-3/7) and PARP cleavage [1] [4] [3].

- NF-κB Pathway Inhibition: By preventing the degradation of IκBα, this compound inhibits the pro-survival NF-κB signaling pathway, which can sensitize cancer cells to chemotherapy [1].

Considerations for Experimental Design

- Treatment Schedule Matters: The duration of this compound exposure significantly impacts results. Short-term pulses (1-2 hours) mimic its clinical pharmacokinetics (short half-life), while continuous exposure (48-72 hours) may be used to assess maximal effect [4] [3].

- Use Validated Models: Cell line characteristics (e.g., molecular subtype, genetic background, origin) majorly influence response. Use well-characterized lines relevant to your research question [1] [2].

- Explore Formulations: Research into novel formulations like albumin-coated nanocrystals or self-nanoemulsifying drug delivery systems (SNEDDS) shows promise for improving this compound's stability, cellular uptake, and efficacy in solid tumors [5] [6].

References

- 1. Second-generation proteasome inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of this compound for Infant KMT2A ... [pmc.ncbi.nlm.nih.gov]

- 3. The cytotoxic activity of this compound together with nelfinavir ... [nature.com]

- 4. Potent activity of this compound, a novel, irreversible inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. Expanding Therapeutic Utility of this compound for Breast ... [pmc.ncbi.nlm.nih.gov]

- 6. Increased cellular uptake and proteasome inhibition of ... [sciencedirect.com]

proteasome inhibitor cell cycle arrest apoptosis

Core Mechanisms of Action

Proteasome inhibitors like Bortezomib exert their anti-cancer effects primarily by disrupting the ubiquitin-proteasome system (UPS), a critical pathway for the controlled degradation of intracellular proteins [1]. This disruption impacts several key cellular processes:

- Cell Cycle Arrest: The UPS is essential for the timely degradation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. Inhibiting the proteasome causes these proteins to accumulate [2]. Elevated p21 and p27 halt the cell cycle, with arrest most commonly reported at the G2/M phase [3] [4], though it can also occur at the G1/S transition [2]. This effect is often p53-independent [3] [4].

- Induction of Apoptosis: Cell death is triggered through multiple, interconnected mechanisms:

- Intrinsic Apoptotic Pathway: This is a primary mechanism. Proteasome inhibition leads to the accumulation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins. A 2024 study identified that the BH3-only protein NOXA is critical. Upon proteasome inhibition, NOXA simultaneously binds to and inactivates the key anti-apoptotic proteins MCL-1 and BCL-XL, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and caspase-mediated apoptosis [5].

- Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and undegraded proteins causes ER stress and the Unfolded Protein Response (UPR), which can push cells toward apoptosis [2].

- Inhibition of NF-κB Signaling: The transcription factor NF-κB is a central survival factor in many cancers. In the canonical pathway, NF-κB (a p65/p50 dimer) is kept inactive in the cytoplasm by its inhibitory protein, IκBα. Proteasome inhibitors prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of its pro-survival target genes [6]. It is crucial to note that in some contexts, proteasome inhibition can also paradoxically activate NF-κB, which may contribute to drug resistance [6].

The following diagram illustrates the central signaling pathways affected by proteasome inhibition:

Key cellular pathways targeted by proteasome inhibitors leading to cell cycle arrest and apoptosis.

Quantitative Efficacy Across Cancer Types

The sensitivity to proteasome inhibition varies significantly across different cancers. The table below summarizes key efficacy data from preclinical studies.

| Cancer Type | Cell Line/Model | Proteasome Inhibitor | Key Metric (e.g., IC₅₀) | Observed Effects |

|---|---|---|---|---|

| Ewing's Sarcoma [7] | TC-71, TC-32, SK-N-MC, etc. | Bortezomib | IC₅₀ = 20 - 50 nM | Cell cycle arrest, apoptosis, synergy with TRAIL |

| Glioblastoma (GBM) [3] | Multiple human GBM lines & primary explants | PS-341 (Bortezomib) | 100 nM (for pro-apoptotic effect) | G2/M arrest; ↓CDK2, CDK4; ↑p21, p27; Apoptosis |

| Non-Small Cell Lung Cancer (NSCLC) [8] | Various clinical trial outcomes | Bortezomib (monotherapy) | Limited efficacy | Best in combination therapy (e.g., with docetaxel) |

| Hodgkin Disease [4] | L-428, L-540, HDLM-2, KM-H2 | PS-341 (Bortezomib) | Induced apoptosis at clinical concentrations | G2-M arrest, apoptosis independent of IκBα status |

Experimental Protocols for Key Assays

To study these mechanisms in the lab, here are detailed methodologies for core experiments cited in the literature.

Assessing Cell Viability and Proliferation (MTS Assay)

This colorimetric assay is standard for measuring cell proliferation and inhibitor efficacy [4].

- Principle: Living cells reduce MTS tetrazolium compound to a colored formazan product.

- Procedure:

- Plate cells in a 96-well plate and allow to adhere overnight.

- Treat with a dose range of the proteasome inhibitor (e.g., 0-100 nM Bortezomib) for 24-72 hours.

- Add MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

- Measure the absorbance at 490 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression.

Analyzing Cell Cycle Distribution by Flow Cytometry

This protocol is used to confirm cell cycle arrest [3] [4].

- Principle: Propidium iodide (PI) stains cellular DNA content, allowing quantification of cells in G0/G1, S, and G2/M phases.

- Procedure:

- Treat and harvest cells by trypsinization.

- Wash cells with cold PBS and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.

- Centrifuge and resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to remove RNA) for 30 minutes in the dark.

- Analyze stained cells using a flow cytometer. Use FL2-A or equivalent channel for PI fluorescence and plot a histogram.

- Quantify the percentage of cells in each cell cycle phase using software with appropriate cell cycle fitting models (e.g., Watson pragmatic or Dean-Jett-Fox).

Detecting Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes early apoptotic from late apoptotic/necrotic cells [3] [4].

- Principle: Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane in early apoptosis. PI is a viability dye that stains cells with compromised membranes.

- Procedure:

- Harvest treated and control cells gently to avoid mechanical damage.

- Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.

- Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

- Add more binding buffer and analyze by flow cytometry within 1 hour.

- Use a two-parameter dot plot (FITC vs. PI) to gate populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Detailed Apoptosis Signaling Pathway

The intrinsic apoptosis pathway is a major cell death mechanism triggered by proteasome inhibitors. The following diagram details the molecular players, based particularly on the 2024 findings [5].

Detailed molecular cascade of intrinsic apoptosis induction by proteasome inhibitors, highlighting the crucial role of NOXA.

Research Implications and Future Directions

Understanding these detailed mechanisms is key for advancing clinical applications:

- Overcoming Resistance: Resistance is a major clinical hurdle, often driven by the complex role of NF-κB (which can be activated in some contexts) [6], activation of compensatory pathways, and the tumor microenvironment [9].

- Rational Combination Therapies: The synergy observed with other agents (e.g., TRAIL [7], chemotherapy [9] [4], HDAC inhibitors [9]) provides a strong rationale for combinatorial strategies. These can lower effective doses and reduce side effects [9].

- Broadening Applicability: While most successful in hematological malignancies, ongoing research into combinations is exploring their efficacy in solid tumors [9] [8].

References

- 1. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of cancer using cell cycle proteasome inhibitors [celldiv.biomedcentral.com]

- 3. PS-341 causes Proteasome growth inhibitor and... cell arrest [nature.com]

- 4. (PDF) Induction of Cell and Cycle by the... Arrest Apoptosis [academia.edu]

- 5. Proteasome inhibition induces apoptosis through ... [sciencedirect.com]

- 6. Interplay between proteasome inhibitors and NF-κB ... [biosignaling.biomedcentral.com]

- 7. Bortezomib induces Proteasome and... inhibitor cell cycle arrest [pubmed.ncbi.nlm.nih.gov]

- 8. in the treatment of nonsmall Proteasome lung inhibitors ... cell cancer [pmc.ncbi.nlm.nih.gov]

- 9. The Landscape of Signaling Pathways and Proteasome ... [pmc.ncbi.nlm.nih.gov]

Carfilzomib preclinical studies multiple myeloma models

Experimental Protocols in Preclinical Studies

To help you better understand the experimental logic in this field, the following diagram outlines the general workflow for evaluating carfilzomib's efficacy in preclinical multiple myeloma models.

In Vitro Cell-Based Assays

- Cell Viability and Proliferation (MTT/MTS Assay): Cells (e.g., RPMI-8226) are seeded in 96-well plates and treated with a concentration gradient of this compound (e.g., 1-25 nM) for 24-96 hours. MTT or MTS reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 540-490 nm, and IC50 values are calculated using software like GraphPad Prism [1] [2].

- Analysis of Apoptosis:

- Flow Cytometry: Cells are stained with Annexin V and propidium iodide (PI) after this compound treatment. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is quantified by flow cytometry [2].

- TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation. Cells are fixed, permeabilized, and incubated with an enzyme and labeled nucleotides. Apoptotic cells with DNA breaks are visualized and counted via fluorescence microscopy [2].

- Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, STAT1, COX-2). After incubation with HRP-conjugated secondary antibodies, bands are detected using chemiluminescence and quantified with software like ImageJ [1] [2].

- Proteasome Activity Assay: The chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome are measured using specific fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for ChT-L activity). Cell lysates are incubated with substrates, and the release of fluorescent AMC is measured over time [3].

In Vivo Animal Models

- Mouse Xenograft Models: Immunodeficient mice (e.g., SCID or NOD/SCID) are subcutaneously inoculated with human MM cell lines (e.g., SHP77). When tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered intravenously (e.g., 4-8 mg/kg) on defined schedules. Tumor volumes and body weight are monitored regularly. At the endpoint, tumors are excised for further analysis (e.g., immunohistochemistry) [1] [4].

Key Preclinical Findings on Efficacy and Resistance

The robust efficacy of this compound in preclinical models is summarized in the table below.

| Key Finding | Experimental Data | Significance |

|---|---|---|

| Superior Potency vs. Bortezomib [4] [3] | This compound showed increased efficacy and higher apoptosis induction compared to bortezomib in head-to-head comparisons. | Provided rationale for developing this compound as a next-generation proteasome inhibitor. |

| Activity in Bortezomib-Resistant Models [4] [3] | Effective against MM cell lines and primary patient samples with clinical resistance to bortezomib. | Suggests a potential clinical application for patients who have failed prior bortezomib therapy. |

| Synergy with Other Agents [4] [3] | This compound acted synergistically with dexamethasone to enhance MM cell death. | Forms the basis for effective combination therapies used in the clinic. |

| Broad Anti-Tumor Activity [1] | Demonstrated anti-proliferative activity and induced apoptosis in a diverse panel of solid tumor and hematological malignancy cell lines. | Indicates potential therapeutic utility beyond multiple myeloma. |

This compound's preclinical profile, characterized by irreversible proteasome inhibition and the ability to overcome bortezomib resistance, provided a strong rationale for its clinical development [4] [3]. This has been successfully translated into its current status as a cornerstone of combination regimens for multiple myeloma [5] [6] [7].

References

- 1. This compound demonstrates broad anti-tumor activity in pre ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the proliferation and apoptosis of ... [pmc.ncbi.nlm.nih.gov]

- 3. Potent activity of this compound, a novel, irreversible inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Potent activity of this compound , a novel, irreversible inhibitor of the... [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound in multiple : unraveling cardiac... myeloma [frontiersin.org]

- 6. Significant Treatment Advances in Multiple Presented at... Myeloma [hematologyadvisor.com]

- 7. with immunomodulatory drugs for the treatment of newly... This compound [nature.com]

Carfilzomib accumulation polyubiquinated proteins ER stress

Core Mechanism of Action

The table below summarizes the key mechanistic steps through which carfilzomib exerts its anti-tumor effects.

| Mechanistic Step | Key Action | Primary Outcome |

|---|---|---|

| Proteasome Inhibition | Irreversibly binds to and inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome core [1] [2]. | Blocks the ubiquitin-proteasome pathway (UPP), preventing the degradation of intracellular proteins [1]. |

| Protein Accumulation | Leads to a build-up of polyubiquitinated proteins and misfolded proteins within the cell [1]. | Causes proteotoxic stress and disrupts cellular protein homeostasis [1]. |

| ER Stress Induction | The accumulation of misfolded proteins within the endoplasmic reticulum triggers the Unfolded Protein Response (UPR) [1] [3]. | Sustained, severe ER stress promotes cell death signaling via the UPR effector C/EBP homologous protein (CHOP) [3]. |

| Activation of Cell Death | ER stress orchestrates multiple death modalities, including apoptosis, paraptosis, and ferroptosis [3]. | Leads to the irreversible elimination of malignant plasma cells [1] [3]. |

Clinical Efficacy and Combination Therapy Data

This compound's efficacy is well-established in relapsed/refractory multiple myeloma (RRMM), both as a single agent and in combination regimens. Key outcomes from pivotal clinical trials are summarized in the table below.

| Trial Name | Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Comparative Result |

|---|---|---|---|---|---|

| PX-171-003-A1 [2] | This compound single agent | Heavily pre-treated (median 5 prior lines) | 23.7% | 3.7 months | Basis for initial FDA accelerated approval (2012). |

| ENDEAVOR [2] [4] | Kd (this compound, dexamethasone) vs. Vd (Bortezomib, dexamethasone) | RRMM (1-3 prior lines) | Kd: 77% Vd: 63% | Kd: 18.7 mos. Vd: 9.4 mos. | Kd superior to Vd; PFS HR: 0.53 [2]. | | ASPIRE [2] [4] | KRd (this compound, lenalidomide, dexamethasone) vs. Rd (Lenalidomide, dexamethasone) | RRMM (1-3 prior lines) | KRd: 87% Rd: 67% | KRd: 26.3 mos. Rd: 17.6 mos. | KRd superior to Rd; PFS HR: 0.69 [2]. | | CANDOR [2] [4] | DKd (Daratumumab, this compound, dexamethasone) vs. Kd (this compound, dexamethasone) | RRMM (1-3 prior lines) | DKd: 84% Kd: 75% | DKd: Not Reached Kd: 15.8 mos. | DKd superior to Kd; PFS HR: 0.63 [2]. |

Experimental Models and Protocols

The following experimental approaches are used to investigate this compound's effects, particularly its role as a sensitizing agent.

- In Vitro Cell Death Analysis: To study the combination of this compound and Iodine-125 seed radiation in esophageal squamous cell carcinoma, researchers typically treat cells with a low concentration of this compound followed by radiation. Cell death modalities are analyzed using:

- Apoptosis: Flow cytometry with Annexin V/PI staining; Western blot for caspase cleavage and mitochondrial pathway markers [3].

- Paraptosis: Microscopy to identify cytoplasmic vacuolation; measurement of intracellular Ca²⁺ overload and protein ubiquitination levels [3].

- Ferroptosis: Detection of intracellular Fe²⁺, lipid peroxides, and downregulation of GPX4 via Western blot [3].

- In Vivo Efficacy and Tolerance: The anti-tumor effect and safety of the this compound-radiation combination are validated in mouse models. Researchers monitor tumor volume regression and assess systemic tolerance, confirming that the combination exhibits a strong anti-tumor effect with good tolerance [3].

- Mechanistic Cardiotoxicity Model: To study this compound's cardiac side effects, a multi-omics approach (proteomics and metabolomics) is used in vitro and in vivo. This identifies accumulation of proteins like Aldh1a1 and angiotensin A (Ang-A), leading to impaired cardiomyocyte contractility. This model is validated by showing that all-trans retinoic acid (atRA) can prevent this toxicity [5].

Safety and Toxicity Profile

While this compound is a potent anti-myeloma agent, its safety profile requires careful management.

- Cardiovascular Toxicity: this compound is associated with a significant risk of cardiovascular adverse events (CVAEs), including heart failure, hypertension, arrhythmia, and ischemic heart disease [4]. The incidence of heart failure is reported between 4.1% to 6.4%, and hypertension between 12.2% to 16% [4]. This is thought to be due to irreversible proteasome inhibition in cardiomyocytes, disrupting protein and metabolic homeostasis [4] [5].

- Comparison with Other PIs: The risk of CVAEs is higher with this compound than with bortezomib. This is attributed to this compound's irreversible binding and longer inhibition of the proteasome in cardiomyocytes [4].

- Management Recommendations: Proactive monitoring and management are crucial. This includes:

- Baseline Risk Assessment: Evaluating pre-existing cardiovascular conditions before initiating treatment [4].

- Active Monitoring: Closely monitoring for signs and symptoms of CVAEs during early treatment cycles [4].

- Hydration and Premedication: Administering intravenous hydration and premedication with dexamethasone to mitigate infusion-related reactions and other toxicities [2].

Drug Delivery Innovations

Research is actively exploring novel formulations to overcome the limitations of current this compound formulations, which require intravenous infusion and have a short half-life (<1 hour) [6]. A promising development is a Self-Nanoemulsifying Drug Delivery System (CFZ-SNEDDS or CFZ-SN) designed for oral administration [6]. This system:

- Enhances Bioavailability: Improves water solubility and drug release profiles compared to raw this compound [6].

- Improves Uptake: Enhances cellular uptake and permeation in enterocytes by inhibiting the P-glycoprotein (P-gp) efflux pump [6].

- Maintains Potency: Significantly increases proteasome inhibition in cancer cells, offering a promising alternative to injectable forms [6].

Mechanism and Pathway Visualization

The core mechanism of this compound from cellular entry to cell death execution can be visualized as follows:

References

- 1. This compound: A Promising Proteasome Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 2. The role of this compound in relapsed/refractory multiple myeloma [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes Iodine-125 seed radiation-induced ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in multiple myeloma: unraveling cardiac toxicities [frontiersin.org]

- 5. This compound-specific proteasome β5/β2 inhibition drives ... [sciencedirect.com]

- 6. Increased cellular uptake and proteasome inhibition of ... [sciencedirect.com]

Carfilzomib GADD45α upregulation cell cycle arrest mechanism

Core Mechanism: Carfilzomib → GADD45α → Cell Cycle Arrest

The following diagram illustrates the central mechanism by which this compound upregulates GADD45α to induce cell cycle arrest:

This compound induces GADD45α upregulation via multiple pathways, leading to cell cycle arrest.

The upregulation of GADD45α is a critical step. This protein functions as a stress sensor and tumor suppressor [1]. Upon this compound treatment, increased GADD45α expression directly influences the cell cycle by suppressing key positive regulators, including cyclin A2, cyclin E1, CDK2, and CDK4 [2] [3]. Furthermore, GADD45α activates the MAPK pathway (specifically p38 and JNK), which contributes to the cell cycle arrest signal [2] [1]. Knocking down GADD45α with shRNA abolishes this compound-induced cell cycle arrest, proving its essential role in this mechanism [2] [3] [4].

Quantitative Effects Across Cancer Types

The anti-tumor effects of this compound via GADD45α upregulation have been demonstrated in multiple cancer types, with consistent observation of G2/M phase arrest.

Table 1: this compound-Induced Effects in Solid Tumors In Vitro

| Cancer Type | Cell Lines | Key Phenotypic Effects | Cell Cycle Phase Arrest | Primary Molecular Event |

|---|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | MHCC-97H, Huh7 | Inhibited proliferation, migration, and invasion [2] [3] | G2/M [2] | GADD45α upregulation, suppression of Cyclin A2/E1, CDK2/4 [2] |

| Lung Adenocarcinoma | HCC-827, NCI-H1299 | Inhibited cell survival, induced apoptosis [4] [5] | G2/M [4] | GADD45α upregulation via AKT/FOXO3a pathway [4] |

| Endometrial Carcinoma | HEC-1-A, Ishikawa | Impaired cell viability [6] | G2/M (HEC-1-A), S & G2/M (Ishikawa) [6] | p21 and p27 upregulation; CDK1 and Cyclin D3 reduction [6] |

| Other Cancers* | HeLa, SMCC-7721, K562 | Impaired cell viability [6] | Information not specified in results | Information not specified in results |

Note: The mechanism for "Other Cancers" was not detailed in the provided search results and is included here to show the broader anti-proliferative effect of this compound.

The consistency of this mechanism is further supported by in vivo evidence. In a xenograft tumor model using nude mice implanted with Huh7 cells (HCC), this compound treatment significantly inhibited tumor growth, confirming the anti-tumor activity observed in vitro [2] [3].

Key Experimental Protocols for Mechanistic Study

The following table summarizes the core experimental methods used to elucidate this mechanism, providing a practical reference for researchers.

Table 2: Key Experimental Methodologies for Investigating the Mechanism

| Assay Type | Purpose | Key Details from Protocols |

|---|

| Cell Viability/Proliferation | To measure anti-proliferative/cytotoxic effects of this compound. | • Cell Counting Kit-8 (CCK-8): Used on MHCC-97H and Huh7 cells treated with a this compound concentration gradient (0-100 µM) for 24h [2] [3]. • EdU Assay: Measures DNA synthesis in proliferating cells. Used on MHCC-97H (30 µM CFZ) and Huh7 (60 µM CFZ) cells [2] [3]. • Colony Formation: Tests long-term clonogenic survival after CFZ treatment (14 days) [2] [3]. | | Cell Cycle & Apoptosis Analysis | To determine phase of cell cycle arrest and quantify cell death. | • Flow Cytometry: Analysis of cell cycle distribution using propidium iodide (PI) staining; apoptosis detection using Annexin V-APC/7-AAD staining [4]. | | Migration & Invasion Assay | To assess metastatic potential of cancer cells. | • Transwell Assay: Chambers with (invasion) or without (migration) Matrigel coating. MHCC-97H and Huh7 cells seeded in serum-free medium with CFZ, FBS used as chemoattractant [2]. | | Gene/Protein Expression Analysis | To detect changes in key proteins (GADD45α, cyclins, CDKs, pathway proteins). | • Western Blotting: Standard protocol for protein level analysis [2] [4]. • Quantitative Real-Time PCR (qPCR): For measuring GADD45a mRNA expression levels [4]. | | Functional Genetic Validation | To confirm the necessity of GADD45α in the mechanism. | • shRNA/siRNA Knockdown: Transfection of short hairpin RNA (shRNA) or small interfering RNA (siRNA) to silence GADD45α gene expression, followed by assays to check for loss of CFZ-induced effects [2] [4]. |

Therapeutic Implications and Future Directions

The elucidation of the this compound-GADD45α axis has significant implications for oncology research and drug development:

- Overcoming Resistance: As a second-generation, irreversible proteasome inhibitor, this compound demonstrates the ability to overcome resistance to first-generation inhibitors like bortezomib and to conventional chemotherapy in certain pre-clinical models, including rituximab-resistant lymphoma cells [7] [8].

- Potential for Combination Therapies: GADD45α upregulation is an essential step for the efficacy of several chemotherapeutic agents [1]. This suggests potential for synergistic drug combinations, such as this compound with other agents that also engage the GADD45α pathway.

- Biomarker Potential: GADD45α expression shows promise as a predictive biomarker for evaluating the efficacy of proteasome inhibitors in solid tumor therapy [4]. Assessing its expression levels could help identify patient populations most likely to respond to this compound-based treatments.

References

- 1. GADD45 proteins: central players in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the progression of hepatocellular cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the progression of hepatocellular ... [spandidos-publications.com]

- 4. This compound inhibits the growth of lung adenocarcinoma via ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the growth of lung adenocarcinoma via ... [link.springer.com]

- 6. This compound induces G2/M cell cycle arrest in human ... [sciencedirect.com]

- 7. The novel proteasome inhibitor this compound (CFZ) induces ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Promising Proteasome Inhibitor for the ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Carfilzomib Quantification in Mouse Plasma Using LC-MS/MS

Introduction to Carfilzomib Bioanalysis

This compound is a second-generation, selective irreversible epoxyketone proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma. The rapid clearance (half-life ≤1 hour) and extensive extrahepatic metabolism of this compound present significant bioanalytical challenges for pharmacokinetic studies. Traditional analytical methods often lack the sensitivity required for comprehensive pharmacokinetic characterization, particularly in small-volume animal models where serial blood sampling is necessary. The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method described herein addresses these limitations by enabling highly sensitive quantification of this compound from minimal plasma volumes (5 μL), achieving a lower limit of quantification of 0.075 ng/mL, which is essential for accurately characterizing the complete pharmacokinetic profile of this rapidly cleared compound [1] [2].

This application note provides a detailed protocol for the quantification of this compound in mouse plasma using LC-MS/MS, including complete methodological details, validation parameters, and application to a pharmacokinetic study. The method has been specifically optimized to address the analytical challenges associated with this compound quantification, including its rapid metabolism, extensive tissue distribution, and the need for high sensitivity to characterize terminal elimination phase kinetics [1].

Analytical Method Summary

The developed LC-MS/MS method for this compound quantification represents a significant advancement over previously reported techniques through its combination of exceptional sensitivity, minimal sample volume requirements, and rapid analysis time. These characteristics make it particularly suitable for pharmacokinetic studies in mice where limited blood volume necessitates small sample sizes and comprehensive sampling schedules require high-throughput analysis. The method employs a simple protein precipitation extraction followed by chromatographic separation and mass spectrometric detection, achieving technical specifications that surpass existing methodologies described in the literature [1] [2].

Table 1: Key Analytical Parameters for this compound Quantification in Mouse Plasma

| Parameter | Specification | Experimental Value |

|---|---|---|

| Sample Volume | Volume of mouse plasma required | 5 μL |

| LLOQ | Lower limit of quantification | 0.075 ng/mL |

| Linear Range | Calibration curve range | 0.075–1250 ng/mL |

| Correlation Coefficient (r) | Linearity of calibration curve | ≥0.9974 |

| Chromatographic Run Time | Time per sample analysis | 2.5 minutes |

| Extraction Method | Sample preparation technique | Protein precipitation with acetonitrile |

| Internal Standard | Compound used for normalization | Chlorpropamide |

| Precision | Inter-day and intra-day variability | Within acceptance limits |

| Accuracy | Deviation from nominal values | Within acceptance limits |

Sample Preparation Protocol

Reagents and Materials

- This compound standard (purity ≥99%) from LC Laboratories [1]

- Chlorpropamide (purity ≥97%) from Sigma-Aldrich as internal standard (IS) [1]

- HPLC-grade acetonitrile and methanol from Burdick & Jackson Company [1]

- Formic acid (Sigma-Aldrich) for mobile phase modification [1]

- Control mouse plasma (K2EDTA as anticoagulant) for calibration standards and quality controls [1]

Solution Preparation

- Stock standard solution (1 mg/mL): Accurately weigh 10 mg this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C when not in use [1].

- Working standard solutions: Prepare serial dilutions in methanol to obtain concentrations spanning the expected calibration range (0.075–1250 ng/mL). Prepare fresh for each analysis or store aliquots at -20°C [1].

- Internal standard solution (500 ng/mL): Accurately weigh 5 mg chlorpropamide and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain 500 μg/mL stock solution. Further dilute with methanol to obtain 500 ng/mL working solution [1].

Sample Extraction Procedure

- Aliquot plasma samples: Transfer 5 μL of mouse plasma (calibration standards, quality controls, or study samples) into 1.5 mL microcentrifuge tubes [1].

- Add internal standard: Add 50 μL of acetonitrile containing 500 ng/mL chlorpropamide as internal standard to each tube [1].

- Protein precipitation: Vortex mix vigorously for 1 minute to ensure complete protein precipitation and drug extraction [1].

- Centrifugation: Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins [1].

- Collection: Transfer 50 μL of the clear supernatant to autosampler vials for LC-MS/MS analysis [1].

LC-MS/MS Analysis Conditions

Chromatographic Conditions

The chromatographic separation was optimized to achieve adequate resolution of this compound from endogenous plasma components while maintaining a short analysis time compatible with high-throughput pharmacokinetic studies. The method employs a reversed-phase C18 column with isocratic elution, providing excellent peak shape and reproducible retention times for both this compound and the internal standard [1] [2].

- LC system: High-performance liquid chromatography system capable of delivering precise gradients at low flow rates [1]

- Analytical column: Phenomenex Luna C18 column (50 × 2.0 mm id, 3 μm particle size) [1] [2]

- Column temperature: Maintained at 25°C [1]

- Mobile phase: 0.1% formic acid in acetonitrile : 0.1% formic acid in water (50:50, v/v) [1] [2]

- Flow rate: 0.3 mL/min [1] [2]

- Injection volume: 5 μL [1]

- Run time: 2.5 minutes [1] [2]

Mass Spectrometric Conditions

Mass spectrometric detection was optimized to achieve maximum sensitivity and specificity for this compound detection. The method employs selected reaction monitoring (SRM) in positive ionization mode, targeting specific precursor-to-product ion transitions that provide high signal-to-noise ratios even at low nanogram per milliliter concentrations [1] [2].

- Mass spectrometer: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source [1] [2]

- Ionization mode: Positive ion electrospray [1] [2]

- Ion source parameters:

- Detection parameters: Selected reaction monitoring (SRM) transitions [1] [2]:

- This compound: m/z 720.20 → 100.15 (collision energy: 45 eV)

- Chlorpropamide (IS): m/z 277.05 → 111.05 (collision energy: 35 eV)

- Dwell time: 200 msec per transition [1]

Figure 1: Experimental workflow for this compound quantification in mouse plasma using LC-MS/MS

Method Validation

The LC-MS/MS method for this compound quantification in mouse plasma was comprehensively validated according to accepted bioanalytical method validation guidelines. All validation parameters demonstrated that the method is reliable, reproducible, and fit-for-purpose for pharmacokinetic studies in mice. The validation included assessment of selectivity, linearity, precision and accuracy, sensitivity, matrix effects, recovery, and stability under various conditions [1] [2].

Selectivity and Specificity

The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. Six different lots of blank mouse plasma were analyzed to confirm the absence of interfering peaks. The peak area response in blank plasma at the retention time of this compound was less than 20% of the LLOQ response, while the response at the retention time of the internal standard was less than 5% of the internal standard response in spiked samples [1].

Linearity and Sensitivity

The calibration curve for this compound demonstrated consistent linearity across the concentration range of 0.075–1250 ng/mL. A weighted (1/x²) linear regression model provided the best fit for the concentration-response relationship, with correlation coefficients (r) of ≥0.9974 for all calibration curves. The lower limit of quantification (LLOQ) was established at 0.075 ng/mL, with both precision (CV%) and accuracy (% bias) within ±20% at this concentration level [1] [2].

Precision and Accuracy

The intra-day and inter-day precision and accuracy of the method were evaluated by analyzing quality control samples at low, medium, and high concentrations across three validation batches. The results demonstrated that the method is highly precise and accurate, with all values within the acceptance criteria of ±15% for accuracy and ≤15% for precision (CV%), except at the LLOQ where ±20% was acceptable [1].

Table 2: Method Validation Results for this compound in Mouse Plasma

| Validation Parameter | QC Level | Precision (CV%) | Accuracy (%) |

|---|---|---|---|

| Intra-day | LLOQ (0.075 ng/mL) | ≤7.2% | 94.5–106.3% |

| Low QC | ≤6.5% | 96.8–104.7% | |

| Medium QC | ≤5.8% | 98.2–103.5% | |

| High QC | ≤4.9% | 97.5–102.8% | |

| Inter-day | LLOQ (0.075 ng/mL) | ≤8.7% | 93.8–107.2% |

| Low QC | ≤7.4% | 95.3–105.6% | |

| Medium QC | ≤6.9% | 96.7–104.2% | |

| High QC | ≤6.2% | 96.1–103.9% |

Recovery and Matrix Effects

The absolute recovery of this compound from mouse plasma was evaluated by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels. The mean recovery of this compound was consistent and exceeded 85%, while the recovery of the internal standard was approximately 90%. Matrix effects were assessed by comparing the peak areas of post-extraction spiked samples with those of pure standard solutions at the same concentrations. The matrix effect was minimal, with no significant ion suppression or enhancement observed. The normalized matrix factor (this compound/IS) showed a CV% of less than 5%, indicating consistent performance across different plasma lots [1].

Stability Studies

Stability of this compound in mouse plasma was evaluated under various storage and processing conditions. All stability results demonstrated that this compound is stable under normal handling conditions:

- Bench-top stability: Stable for 6 hours at room temperature [1]

- Processed sample stability: Stable in autosampler for 24 hours at 10°C [1]

- Freeze-thaw stability: Stable through three freeze-thaw cycles (-70°C to room temperature) [1]

- Long-term stability: Stable for 4 weeks at -70°C [1]

Application to Pharmacokinetic Study

Study Protocol

The validated method was successfully applied to a pharmacokinetic study of this compound in mice following intravenous administration. The study design incorporated serial blood sampling to adequately characterize the rapid clearance and distribution phases of this compound, made possible by the low sample volume requirement of the method [1].

- Animals: Male ICR mice (6–8 weeks old, 25–30 g body weight) [1]

- Dosing: this compound administered intravenously at 4 mg/kg [1]

- Formulation: this compound dissolved in 10% 2-hydroxypropyl-β-cyclodextrin in 10 mM sodium citrate buffer (pH 5.0) [1]

- Blood sampling: Serial blood samples (approximately 20 μL) collected via retro-orbital plexus at pre-dose, 2, 5, 20, 60, 120, 360, 600, and 1440 minutes post-dose [1]

- Sample processing: Plasma separated by centrifugation at 3000 × g for 3 minutes at 4°C and stored at -70°C until analysis [1]